molecular formula C13H17BCl2O3 B3308022 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 936249-23-9

2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3308022
CAS No.: 936249-23-9
M. Wt: 303.0 g/mol
InChI Key: MOWKJYXBDNWOSY-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3-methoxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BCl2O3 . It has a molecular weight of 220.846 .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-3-methoxyphenylboronic acid” consists of 7 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 chlorine atoms, and 3 oxygen atoms .


Physical and Chemical Properties Analysis

“2,5-Dichloro-3-methoxyphenylboronic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 386.3±52.0 °C at 760 mmHg, and a flash point of 187.4±30.7 °C . The exact mass is 219.986526 .

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound prepared from a reaction involving a similar dioxaborolane, was analyzed to determine its orthorhombic space group and lattice constants. This research aids in understanding the molecular geometry and electron distribution of boron-containing compounds, which is crucial for their application in organic synthesis and material science (Seeger & Heller, 1985).

Organic Synthesis

In organic synthesis, derivatives of 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are utilized for various synthetic applications. For instance, these compounds are instrumental in the catalyzed diboration of bis(4-methoxyphenyl)ethyne, demonstrating the compound's role in facilitating reactions that introduce boron into organic molecules. This process is essential for creating complex molecules with boron-containing functional groups, which are valuable in pharmaceuticals, agrochemicals, and material science (Clegg et al., 1996).

Material Science

The study of deeply colored polymers incorporating 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in their main chain involved the use of a boron-containing monomer similar to the specified compound. This research highlights the role of boron-containing compounds in developing new materials with specific electronic and optical properties, which can be applied in electronics, photonics, and as advanced coatings (Welterlich, Charov, & Tieke, 2012).

Catalysis

Research on the synthesis of pinacolylboronate-substituted stilbenes and their application to the synthesis of boron-capped polyenes showcases the utility of boron-containing compounds in the development of new materials and chemicals. These compounds have potential applications in the synthesis of conjugated polyenes, which are important for liquid crystal display (LCD) technology and could have implications for the treatment of neurodegenerative diseases (Das et al., 2015).

Properties

IUPAC Name

2-(2,5-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(17-5)11(9)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWKJYXBDNWOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148833
Record name 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-23-9
Record name 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936249-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-Dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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